
N-Desmethylvardenafil
概述
描述
N-desethyl-N-methyl Vardenafil is a derivative of Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is a potential impurity found in commercial preparations of Vardenafil and is also known for its inhibitory activity against phosphodiesterase type 5 .
作用机制
N-去乙基-N-甲基伐地那非通过抑制5型磷酸二酯酶发挥作用,5型磷酸二酯酶是一种负责降解环鸟苷单磷酸的酶。这种抑制导致环鸟苷单磷酸水平升高,从而导致平滑肌松弛和血流增加。 所涉及的分子靶点和途径包括该化合物与5型磷酸二酯酶的活性位点的结合,阻止了环鸟苷单磷酸的分解 .
生化分析
Biochemical Properties
N-Desmethylvardenafil plays a significant role in biochemical reactions by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation. This compound interacts with various biomolecules, including proteins and enzymes, through binding interactions that enhance its inhibitory effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic guanosine monophosphate. This modulation can lead to changes in gene expression and cellular metabolism, promoting smooth muscle relaxation and improved blood flow. Additionally, this compound has been observed to affect endothelial cells, enhancing their function and contributing to vascular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of phosphodiesterase type 5, leading to enzyme inhibition. This inhibition prevents the breakdown of cyclic guanosine monophosphate, resulting in its accumulation within cells. The increased levels of cyclic guanosine monophosphate activate protein kinase G, which in turn phosphorylates target proteins, leading to smooth muscle relaxation and vasodilation. This compound’s effects on gene expression are mediated through cyclic guanosine monophosphate-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periodsLong-term exposure to this compound has been associated with sustained vasodilation and improved endothelial function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits phosphodiesterase type 5, leading to enhanced vasodilation and improved blood flow. At higher doses, this compound may exhibit toxic effects, including hypotension and cardiovascular complications. Threshold effects have been observed, indicating that there is a dosage range within which this compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its parent compound, vardenafil. It undergoes further metabolism in the liver, where it is converted into various metabolites through oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolic pathways of this compound influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity. These factors determine its localization and concentration within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with phosphodiesterase type 5 and other target proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. This localization is essential for its inhibitory effects on phosphodiesterase type 5 and its subsequent impact on cellular processes .
准备方法
N-去乙基-N-甲基伐地那非的合成通常涉及对母体化合物伐地那非的修饰。合成路线包括去除乙基并添加甲基。反应条件通常涉及使用特定的试剂和催化剂来促进这些转化。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
科学研究应用
N-去乙基-N-甲基伐地那非在科学研究中有多种应用:
化学: 它在分析化学中用作参考标准,用于检测和定量药物制剂中的杂质。
生物学: 该化合物因其对细胞信号通路的影响而被研究,特别是那些涉及环鸟苷单磷酸的通路。
医学: 研究集中在其与母体化合物伐地那非相比的潜在治疗效果和安全性。
相似化合物的比较
N-去乙基-N-甲基伐地那非与其他5型磷酸二酯酶抑制剂类似,例如:
西地那非: 以其用于治疗勃起功能障碍而闻名,它也抑制5型磷酸二酯酶,但化学结构不同。
他达拉非: 另一种5型磷酸二酯酶抑制剂,与伐地那非相比,作用时间更长。
伐地那非: 母体化合物,广泛用于治疗勃起功能障碍。N-去乙基-N-甲基伐地那非的独特之处在于其特定的抑制活性以及它在伐地那非制剂中作为潜在杂质的作用
属性
IUPAC Name |
2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNVMRJLJHFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-87-9 | |
| Record name | N-Desmethylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
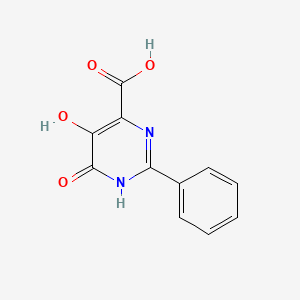
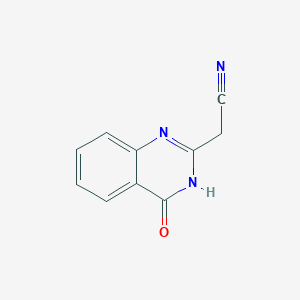
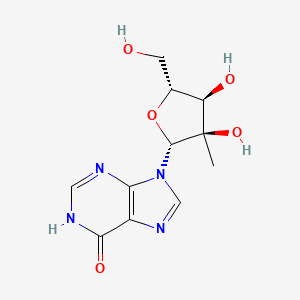
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)


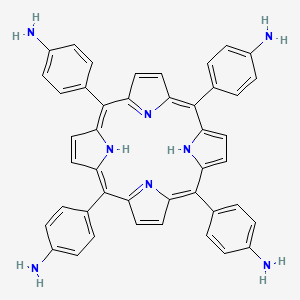
![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)
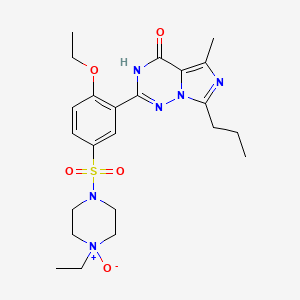
![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436526.png)
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
